3-O-Methylmannose

Vue d'ensemble

Description

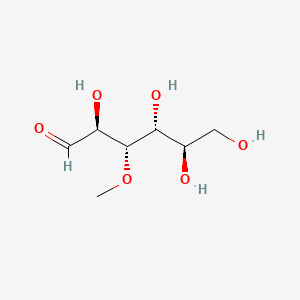

3-O-Methylmannose: is a methylated derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of a methyl group attached to the third carbon atom of the mannose molecule. It is found in various biological systems, particularly in certain mycobacteria, where it plays a role in the structure and function of polysaccharides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methylmannose typically involves the methylation of mannose. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the selective methylation of the hydroxyl group at the third carbon position .

Industrial Production Methods: Industrial production of this compound is less common, but it can be achieved through similar methylation processes on a larger scale. The key to industrial synthesis is the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 3-O-Methylmannose can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of aldehydes or ketones.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: The methyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

Oxidation: Products include this compound aldehyde or ketone derivatives.

Reduction: Products include reduced forms of this compound.

Substitution: Products include various substituted derivatives of this compound.

Applications De Recherche Scientifique

3-O-Methylmannose has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying carbohydrate chemistry.

Medicine: Research into its role in mycobacterial physiology can contribute to the development of new treatments for diseases caused by mycobacteria, such as tuberculosis.

Mécanisme D'action

The mechanism of action of 3-O-Methylmannose involves its incorporation into polysaccharides in mycobacteria. The methylation of mannose residues affects the structure and function of these polysaccharides, which are critical for the integrity and functionality of the mycobacterial cell envelope. This, in turn, influences the bacterium’s ability to resist environmental stresses and antimicrobial agents .

Comparaison Avec Des Composés Similaires

6-O-Methylglucose: Another methylated sugar found in mycobacteria, involved in similar biological processes.

Mannose: The parent compound of 3-O-Methylmannose, widely found in nature and involved in various biological functions.

Methylated Polysaccharides: A broader category of compounds that includes various methylated sugars with diverse biological roles.

Uniqueness: this compound is unique due to its specific methylation at the third carbon position, which imparts distinct structural and functional properties compared to other methylated sugars. This specificity is crucial for its role in mycobacterial polysaccharides and their associated biological functions .

Activité Biologique

3-O-Methylmannose (3-OMM) is a methylated sugar derivative of mannose, which has garnered attention due to its unique biological activities, particularly in the context of mycobacterial polysaccharides. This article explores the biosynthesis, structural characteristics, and biological implications of 3-OMM, particularly focusing on its role in mycobacterial pathogenicity and potential therapeutic applications.

Biosynthesis of this compound

The biosynthesis of this compound polysaccharides (MMP) is facilitated by specific enzymes known as methyltransferases. Recent studies have identified a unique S-adenosyl-l-methionine-dependent 1-O-methyltransferase (MeT1) that specifically methylates the 1-OH position of 3,3′-di-O-methyl-4α-mannobiose, a precursor in MMP biosynthesis .

Mechanism of MMP Biosynthesis

MMP biogenesis involves a partially conservative replication mechanism that includes:

- Mannosylation : The addition of mannose units from GDP-mannose to growing polysaccharide chains.

- Methylation : The subsequent methylation of these mannose units at the 3-O position by MeT1 .

This dual mechanism allows for the production of complex polysaccharides that play critical roles in the survival and pathogenicity of mycobacteria.

Structural Characteristics

This compound is characterized by its methylation at the hydroxyl group on the third carbon. This modification influences its interaction with other biomolecules and contributes to the stability and functionality of polysaccharides derived from it. The structural analysis of MMPs shows that they can vary in length and degree of methylation, impacting their biological activity .

Pathogenic Role in Mycobacteria

The presence of this compound within mycobacterial polysaccharides has been linked to:

- Stress Resistance : MMPs contribute to the resilience of mycobacteria against environmental stressors, enhancing their survival in hostile conditions .

- Immune Evasion : The unique structure of these polysaccharides may help mycobacteria evade host immune responses, facilitating persistent infections.

Potential Therapeutic Applications

Research indicates that targeting the biosynthetic pathways involving this compound could lead to novel therapeutic strategies against mycobacterial infections. By inhibiting specific methyltransferases or disrupting polysaccharide synthesis, it may be possible to enhance the efficacy of existing treatments or develop new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

Propriétés

IUPAC Name |

(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTFNDVZYPHUEF-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C=O)O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]([C@@H](C=O)O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183480 | |

| Record name | 3-O-Methylmannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-60-3 | |

| Record name | 3-O-Methylmannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methylmannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.